

Comparative Efficacy of BMS-191095 in Selectively Targeting Mitochondrial KATP Channels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-191095

Cat. No.: B1139385

[Get Quote](#)

A detailed guide for researchers on the superior selectivity of **BMS-191095** for mitochondrial ATP-sensitive potassium (mitoKATP) channels over their sarcolemmal counterparts (sarckATP), with supporting data and experimental protocols.

This guide provides a comprehensive comparison of **BMS-191095** with other common ATP-sensitive potassium (KATP) channel openers, highlighting its exceptional selectivity for the mitochondrial isoform. The data presented underscores the value of **BMS-191095** as a precise tool for investigating the roles of mitoKATP channels in cellular physiology and as a promising therapeutic candidate with a potentially wider safety margin.

Data Presentation: Quantitative Comparison of KATP Channel Opener Selectivity

The selectivity of KATP channel openers is a critical determinant of their pharmacological profile. Compounds that preferentially activate mitoKATP channels are of significant interest for their potential to confer cytoprotection without the hemodynamic side effects associated with the activation of sarckATP channels, such as vasodilation and alterations in cardiac action potential.

Compound	Target Channel	Potency (K1/2 or EC50)	Selectivity (mitoKATP vs. sarcKATP)	Reference
BMS-191095	mitoKATP	83 nM	>360-fold	[1]
sarcKATP	>30 µM (no activation)	[1]		
Diazoxide	mitoKATP	0.8 µM	~1050-fold	[2]
sarcKATP	840 µM	[2]		
Cromakalim	mitoKATP	1.6 µM	~11-fold	[2]
sarcKATP	18 µM			
Pinacidil	mitoKATP	Not specified	Less selective than diazoxide	
sarcKATP	Potent activator			

Key Findings:

- **BMS-191095** demonstrates remarkable selectivity for mitoKATP channels, with a half-maximal activation constant (K1/2) in the nanomolar range, while exhibiting no activity on sarcKATP channels at concentrations up to 30 µM.
- Diazoxide, a widely used mitoKATP opener, shows significant selectivity, but to a lesser extent than **BMS-191095**.
- Cromakalim and Pinacidil are considered less selective openers, activating both mitochondrial and sarcolemmal KATP channels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of KATP channel opener selectivity.

Measurement of mitoKATP Channel Activity via Light Scattering in Isolated Mitochondria

This method assesses the activity of mitoKATP channels by measuring changes in mitochondrial volume. Opening of mitoKATP channels leads to K⁺ influx into the mitochondrial matrix, followed by water, resulting in mitochondrial swelling, which can be detected as a decrease in light scattering.

Materials:

- Isolated mitochondria (e.g., from rat liver or heart)
- Respiration buffer (e.g., 120 mM KCl, 10 mM HEPES, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.2)
- Respiratory substrates (e.g., succinate, rotenone)
- ATP, KATP channel openers (e.g., **BMS-191095**, diazoxide), and inhibitors (e.g., 5-hydroxydecanoate (5-HD))
- Spectrophotometer or fluorometer capable of measuring 90° light scattering at 520-540 nm.

Procedure:

- Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.
- Resuspend the mitochondrial pellet in the respiration buffer at a concentration of approximately 0.5-1.0 mg/mL.
- Equilibrate the mitochondrial suspension in the spectrophotometer cuvette at 30°C with continuous stirring.
- Add respiratory substrates (e.g., 5 mM succinate and 1 μM rotenone) to energize the mitochondria.
- Record the baseline light scattering signal.

- Add ATP (e.g., 100 μ M) to inhibit the mitoKATP channels, which should cause a slight increase in light scattering (mitochondrial condensation).
- Add the KATP channel opener (e.g., **BMS-191095** at various concentrations) to the cuvette.
- Monitor the decrease in light scattering over time, which indicates mitochondrial swelling due to K⁺ influx through the opened mitoKATP channels.
- To confirm specificity, pre-incubate mitochondria with a mitoKATP channel inhibitor (e.g., 500 μ M 5-HD) before adding the opener and observe the attenuation of the swelling response.
- Calculate the rate of swelling from the initial linear phase of the light scattering decrease.

Electrophysiological Recording of sarcKATP Channel Activity using Patch-Clamp

The patch-clamp technique allows for the direct measurement of ion channel currents in the sarcolemma of single cells. The whole-cell configuration is commonly used to assess the activity of sarcKATP channels.

Materials:

- Isolated cardiomyocytes or a suitable cell line expressing sarcKATP channels.
- External solution (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
- Pipette solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 5 mM ATP, pH 7.2).
- KATP channel openers and inhibitors.
- Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

- Isolate single cardiomyocytes or culture cells on glass coverslips.

- Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the pipette solution.
- Approach a single cell with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
- Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.
- Clamp the cell membrane potential at a holding potential of -60 mV.
- Apply voltage ramps or steps to elicit membrane currents.
- To activate sarcKATP channels, perfuse the cell with a low-ATP or ATP-free internal solution or apply a metabolic inhibitor (e.g., oligomycin and 2-deoxyglucose).
- Apply the KATP channel opener (e.g., **BMS-191095**) to the external solution and record any changes in the outward K⁺ current.
- Confirm the identity of the current by applying a known sarcKATP channel blocker (e.g., glibenclamide) and observing the inhibition of the current.

Assessment of mitoKATP Channel Activity via Flavoprotein Fluorescence

Opening of mitoKATP channels causes a partial depolarization of the inner mitochondrial membrane, leading to an increase in the oxidation of flavoproteins in the electron transport chain. This change can be monitored by measuring the autofluorescence of these oxidized flavoproteins.

Materials:

- Isolated cells (e.g., cardiomyocytes) or tissue.

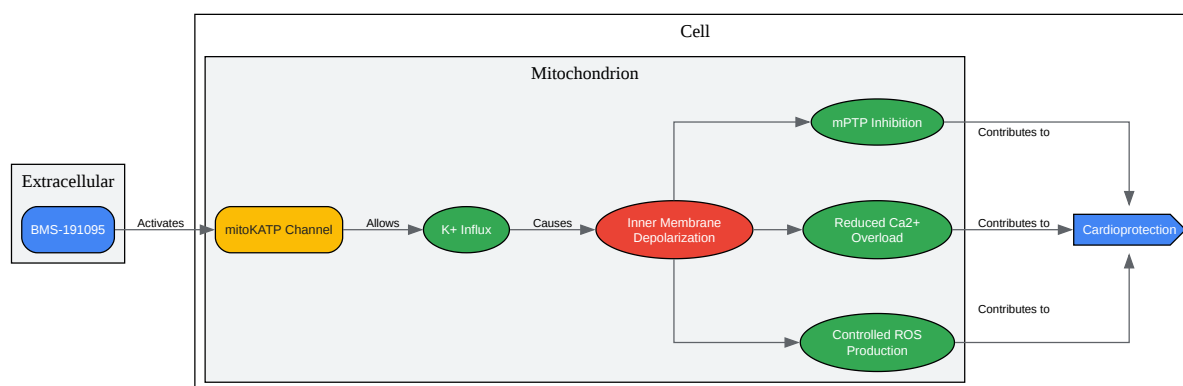
- Culture medium or appropriate buffer.
- KATP channel openers and inhibitors.
- Fluorescence microscope or plate reader with excitation at ~460 nm and emission at ~540 nm.

Procedure:

- Culture cells on glass-bottom dishes or prepare tissue slices.
- Load the cells with a mitochondrial-specific fluorescent dye if desired for co-localization, though flavoprotein fluorescence is an intrinsic signal.
- Place the dish on the microscope stage and acquire a baseline fluorescence image.
- Perfuse the cells with the KATP channel opener (e.g., **BMS-191095**).
- Acquire fluorescence images at different time points after the addition of the opener.
- An increase in fluorescence intensity indicates the oxidation of flavoproteins and, indirectly, the opening of mitoKATP channels.
- To confirm specificity, pre-treat the cells with a mitoKATP inhibitor (e.g., 5-HD) and observe the lack of fluorescence increase upon addition of the opener.
- Quantify the change in fluorescence intensity in the mitochondrial regions of the cells.

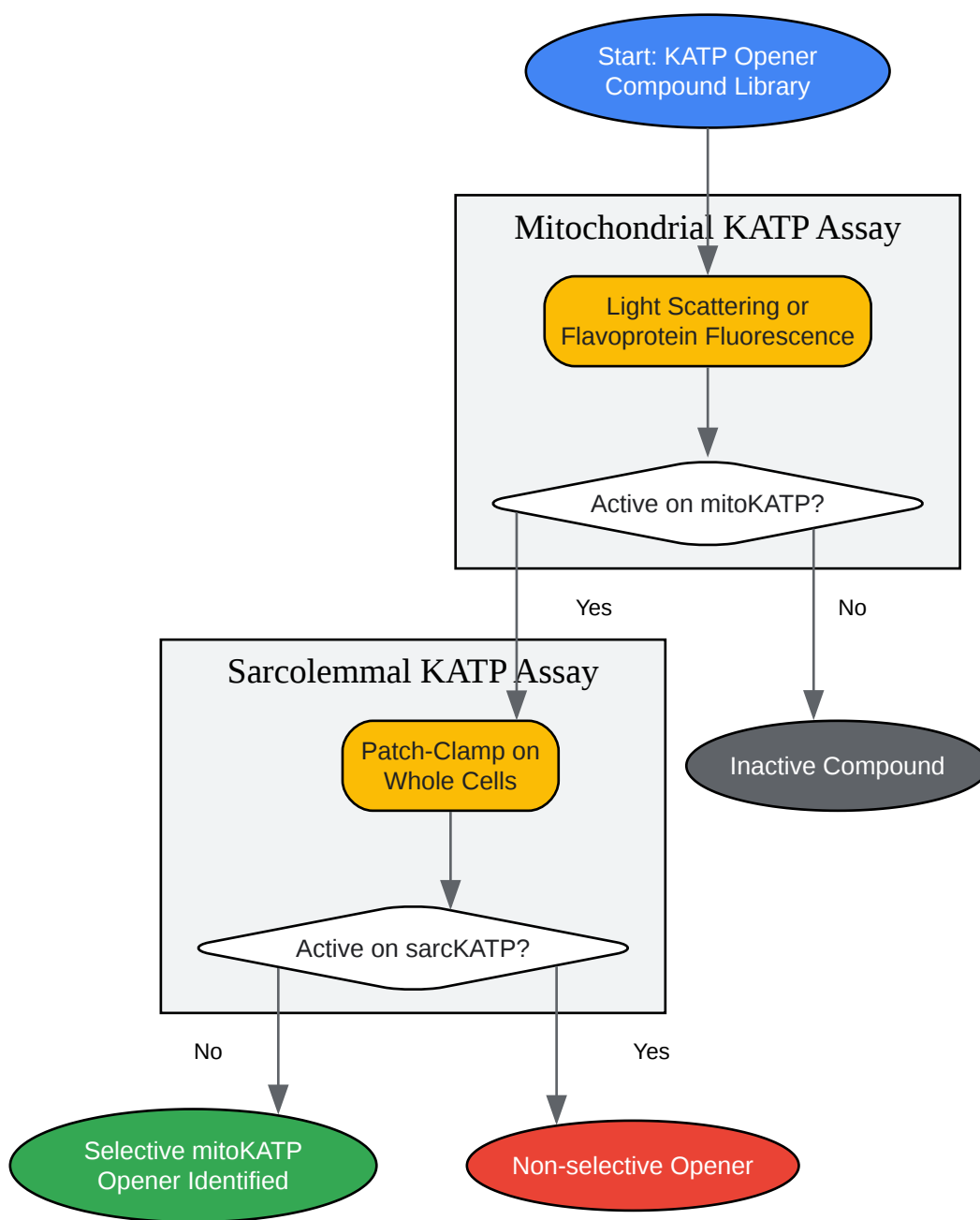
Mandatory Visualizations

The following diagrams illustrate the signaling pathway associated with **BMS-191095** action and a general workflow for evaluating KATP channel opener selectivity.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **BMS-191095**-mediated cardioprotection.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining KATP opener selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparative Efficacy of BMS-191095 in Selectively Targeting Mitochondrial KATP Channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139385#selectivity-of-bms-191095-for-mitochondrial-vs-sarcolemmal-katp-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com